N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications
Catalysts for Transfer Hydrogenation
Compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide have been synthesized and used as ligands in half-sandwich ruthenium complexes. These complexes demonstrated efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, showcasing potential applications in synthetic organic chemistry and pharmaceutical manufacturing (Dayan et al., 2013).
Inhibitors of Protein Kinases
Isoquinolinesulfonamide derivatives have been found to significantly inhibit cyclic nucleotide-dependent protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. This property suggests their potential as therapeutic agents targeting diseases linked to dysregulated kinase activity (Hidaka et al., 1984).
Antitumor Agents
Novel tetrahydroquinoline derivatives bearing sulfonamide moieties have been synthesized and evaluated for their antitumor activity. Some derivatives were found to be more potent and efficacious than Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Molecular Interactions and Enzyme Inhibition
Studies on human carbonic anhydrases have led to the design of novel benzenesulfonamide derivatives aimed at improving selectivity toward druggable isoforms. These compounds, including ones structurally related to this compound, have shown remarkable inhibition for specific carbonic anhydrase isoforms, highlighting their potential for therapeutic applications (Bruno et al., 2017).
Synthesis of Azo Disperse Dyes
The synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one, a compound related to the target molecule, has been explored for its use in creating azo disperse dyes. These dyes have applications in textile manufacturing and are characterized for their solvatochromism and ionization constants, indicating the versatility of tetrahydroquinoline derivatives in materials science (Rufchahi et al., 2014).
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-3-14-23-20-11-10-19(16-18(20)9-12-21(23)24)22-27(25,26)15-13-17-7-5-4-6-8-17/h4-8,10-11,16,22H,2-3,9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZXCSQQWJIFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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